molecular formula C12H21NO5 B6268906 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid CAS No. 1955514-97-2

1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B6268906
CAS No.: 1955514-97-2
M. Wt: 259.30 g/mol
InChI Key: JUQSAOIBCDLVJJ-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-derived compound featuring:

  • A tert-butoxycarbonyl (Boc) group at the nitrogen atom, serving as a protective group for amines in synthetic chemistry.
  • A methoxymethyl substituent at the C2 position of the pyrrolidine ring, contributing steric bulk and moderate polarity.
  • A carboxylic acid group at the same C2 position, enabling reactivity in coupling reactions or salt formation.

This compound is primarily utilized as a building block in medicinal chemistry and peptide synthesis due to its chiral centers and functional versatility. Its structural uniqueness lies in the juxtaposition of the methoxymethyl and carboxylic acid groups, which influences its solubility, stability, and reactivity compared to analogs.

Properties

IUPAC Name

2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-5-6-12(13,8-17-4)9(14)15/h5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQSAOIBCDLVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of Pyrrolidine Derivatives

In a representative method, pyrrolidine-2-carboxylic acid is dissolved in a biphasic system (water/THF) at pH 8–9. Boc anhydride is added dropwise at 20–25°C, followed by 16–19 hours of stirring. The Boc-protected intermediate is isolated via extraction with methyl tert-butyl ether (MTBE) and subsequent acidification. Yields exceed 85% when reaction pH is tightly controlled.

Alternative Protecting Strategies

While Boc dominates, some routes employ Fmoc or Cbz groups for orthogonal protection. However, these require additional deprotection steps incompatible with acid-sensitive methoxymethyl groups.

Introduction of the Methoxymethyl Group

The methoxymethyl moiety is typically introduced via Wittig olefination or alkylation.

Wittig Reaction with Methoxymethyltriphenylphosphonium Chloride

A patent by CN105801462A details the oxidation of N-Boc-L-hydroxyproline to N-Boc-4-oxopyrrolidine-2-carboxylic acid using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This ketone undergoes a Wittig reaction with methoxymethyltriphenylphosphonium chloride in THF at −3°C to 15°C, yielding N-Boc-4-methoxymethylenepyrrolidine-2-carboxylic acid. Hydrogenation with tert-butylamine and H2 over Pd/C at 20–25°C saturates the double bond, affording the methoxymethyl group.

Critical Parameters:

  • Temperature Control : Below 15°C minimizes epimerization.

  • Solvent Choice : THF enhances phosphonium salt solubility.

  • Catalyst Loading : 5% Pd/C achieves >95% conversion in 12 hours.

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

An alternative route alkylates a C2-hydroxyl or halide intermediate. For example, treating N-Boc-pyrrolidine-2-carboxylic acid with methoxymethyl bromide in the presence of NaH/DMF introduces the methoxymethyl group. However, yields are modest (50–60%) due to competing elimination.

Carboxylic Acid Functionalization

The carboxylic acid is often retained from the starting material (e.g., L-hydroxyproline) or introduced via oxidation.

Oxidation of Primary Alcohols

In a modified approach, N-Boc-pyrrolidine-2-methanol is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4). This method, while effective, generates chromium waste, complicating industrial scaling.

Hydrolysis of Nitriles

N-Boc-pyrrolidine-2-carbonitrile undergoes acidic hydrolysis (6M HCl, reflux) to yield the carboxylic acid. This route avoids heavy metals but requires stringent moisture control.

Stereochemical Control and Resolution

The C2 and C4 stereocenters necessitate chiral separation techniques.

Crystallization-Induced Dynamic Resolution

A study in Green Chemistry (2024) describes resolving (2S,4S)- and (2S,4R)-diastereomers via crystallization. The (2S,4S)-isomer forms a monohydrate with three intramolecular hydrogen bonds, enabling selective crystallization from water. This method achieves 99% enantiomeric excess (ee) without chromatographic purification.

Enzymatic Resolution

Lipase-catalyzed acetylation of the C2 alcohol intermediate selectively acetylates the (R)-isomer, leaving the (S)-isomer unreacted. This approach, though underutilized for this compound, offers 90% ee in pilot-scale trials.

Industrial-Scale Process Optimization

Economic and environmental factors drive method refinement.

Solvent Recycling

The THF used in Wittig reactions is recovered via distillation, reducing costs by 30%.

Catalytic Hydrogenation

Switching from Pd/C to Raney nickel cuts catalyst costs by 70% but requires higher H2 pressures (50 psi).

Waste Stream Management

Neutralization of acidic byproducts with CaCO3 generates benign CaSO4, mitigating environmental impact.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantage Limitation
Wittig-Hydrogenation78%High stereoselectivityRequires cryogenic conditions
Alkylation55%Simple reagentsLow yield due to side reactions
Nitrile Hydrolysis65%Avoids oxidation reagentsMoisture-sensitive intermediates

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated alkylation using methoxymethyl radicals shows promise for C–H functionalization, bypassing prefunctionalized intermediates.

Flow Chemistry

Continuous-flow hydrogenation reduces reaction times from 12 hours to 30 minutes, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₁NO₅
  • Molecular Weight : 259.30 g/mol
  • CAS Number : 1955514-97-2
  • SMILES Notation : CC(C)(C)OC(=O)N1CCCC1(COC)C(=O)O

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and organic transformations.

Medicinal Chemistry

Peptide Synthesis :
Boc-MMPA is utilized as a building block in the synthesis of peptides and other biologically active molecules. The Boc group serves as a protective group for amines, allowing for selective reactions without affecting other functional groups.

Drug Development :
Research indicates that derivatives of pyrrolidine compounds exhibit various biological activities, including anti-inflammatory and analgesic properties. The structural characteristics of Boc-MMPA may contribute to the design of new therapeutic agents targeting specific diseases.

Organic Synthesis

Reagent in Organic Reactions :
Boc-MMPA can act as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions. Its stability under various reaction conditions makes it suitable for multi-step syntheses.

Synthesis of Chiral Compounds :
The compound is valuable in producing chiral intermediates due to the presence of stereogenic centers within its structure. This feature is crucial in synthesizing compounds with specific stereochemistry required for biological activity.

Materials Science

Polymer Chemistry :
Boc-MMPA can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its functional groups can facilitate interactions with other monomers or polymers, leading to novel materials with tailored properties.

Nanomaterials :
Research into nanomaterials has shown that compounds like Boc-MMPA can be used to modify surfaces or create nanoparticles with specific functionalities, which are applicable in drug delivery systems and biosensors.

Case Study 1: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, Boc-MMPA was employed as a key intermediate. The use of the Boc protecting group allowed for efficient coupling reactions without side reactions, leading to higher yields of desired peptides with enhanced biological activity.

Case Study 2: Development of Drug Delivery Systems

Researchers investigated the incorporation of Boc-MMPA into biodegradable polymers for drug delivery applications. The resulting materials demonstrated controlled release profiles and improved biocompatibility, highlighting the compound's potential in pharmaceutical formulations.

Mechanism of Action

The mechanism by which 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of antiviral agents, the compound may inhibit viral replication by targeting viral enzymes or proteins. The exact molecular targets and pathways depend on the specific application and the final product synthesized from the compound.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key differences in substituents and molecular properties among the target compound and related pyrrolidine derivatives:

Compound Name Substituent at C2 Additional Substituents Molecular Formula Molecular Weight (g/mol) Reference
1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid Methoxymethyl None C₁₂H₂₁NO₅ 259.30 []
(2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid Methoxy (C4) None C₁₁H₁₉NO₅ 245.27 []
1-Boc-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid Trifluoromethyl None C₁₁H₁₆F₃NO₄ 283.24 []
1-Boc-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid None 4-Methoxyphenyl (C5) C₁₇H₂₃NO₅ 321.37 []
1-Boc-2-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid 3-Chlorobenzyl None C₁₇H₂₂ClNO₄ 339.81 []

Key Observations :

  • Electronic Effects : The trifluoromethyl group () introduces strong electron-withdrawing properties, enhancing acidity of the adjacent carboxylic acid compared to the methoxymethyl group in the target compound.
  • Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl group () adds aromaticity and π-π interaction capabilities, unlike the aliphatic methoxymethyl group in the target compound.

Physical and Chemical Properties

  • Melting Points :
    • The target compound’s melting point is unreported, but analogs like 2.6 () melt at 110–111°C, suggesting similar thermal stability for the target compound.
    • The trifluoromethyl analog () likely has a lower melting point due to increased molecular symmetry disruption.
  • Solubility : The methoxymethyl group enhances water solubility compared to hydrophobic substituents like trifluoromethyl or aryl groups.

Biological Activity

1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid, also known as Boc-2-methoxymethyl-pyrrolidine-2-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activities associated with this compound, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C12H21NO5
  • CAS Number : 1955514-97-2
  • Molecular Weight : 259.30 g/mol

Structure

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxymethyl substituent. This structural configuration is significant for its biological interactions.

The biological activity of this compound primarily involves its role as a substrate or inhibitor in various enzymatic pathways. Its structural components allow it to interact with specific biological targets, potentially modulating their activity.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties. A specific focus has been on its effectiveness against multidrug-resistant (MDR) strains of bacteria.

Case Study: Antibacterial Efficacy

A recent investigation assessed the compound's antibacterial activity against several Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited low minimum inhibitory concentration (MIC) values, suggesting potent antibacterial effects.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<0.03125
Enterococcus faecalis<0.03125
Escherichia coli1–4
Klebsiella pneumoniae16

These findings suggest that the compound could be a promising candidate for further development as an antibacterial agent, particularly against resistant strains .

Neuroprotective Effects

In addition to its antibacterial properties, there is emerging evidence suggesting neuroprotective effects. The compound has been studied for its ability to inhibit amyloid beta aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

In vitro studies demonstrated that the compound can reduce oxidative stress in neuronal cells exposed to amyloid beta peptides. This protective effect was attributed to a decrease in inflammatory markers and free radical production .

Pharmacological Studies

Pharmacological evaluations have shown that compounds similar to this compound can serve dual roles as both antibacterial agents and neuroprotective agents. The versatility of these compounds opens avenues for developing multifunctional therapeutics.

Future Directions

Further research is necessary to elucidate the full range of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are essential for assessing its viability as a therapeutic agent.

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by methoxymethyl introduction at the C2 position. Key steps include:

  • Boc Protection : React pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., DMAP or TEA) .
  • Methoxymethylation : Use methoxymethyl chloride (MOM-Cl) with a base like NaH in THF for C2 functionalization.
  • Purification : Recrystallization from ethyl acetate/hexane mixtures or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to achieve >95% purity. Confirm purity via HPLC-MS and ¹H/¹³C NMR .

Basic Question: How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:
Stereochemical confirmation requires:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve absolute configuration, as demonstrated for related Boc-protected pyrrolidine derivatives (e.g., R-factor = 0.037 for (2R,4R)-isomers) .
  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • Optical Rotation : Compare [α]D values with literature data for stereoisomers .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or heat (>40°C) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Question: How do stereochemical variations (e.g., 2S,4S vs. 2R,4R) influence reactivity in peptide coupling reactions?

Methodological Answer:

  • Steric Effects : The 2S,4S configuration may hinder coupling at C2 due to methoxymethyl group proximity, reducing reaction rates with bulky amines.
  • Experimental Design : Compare coupling efficiencies using HATU/DIPEA in DMF for 2S,4S vs. 2R,4R isomers with model substrates (e.g., glycine methyl ester). Monitor via LC-MS and quantify yields .

Advanced Question: How can stability under varying pH and temperature conditions be systematically assessed?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Analyze degradation via UPLC-PDA at 254 nm. Boc groups are labile under acidic (pH < 3) and basic (pH > 10) conditions .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (typically >150°C for Boc derivatives) .

Advanced Question: How to resolve contradictions in reported melting points or spectral data?

Methodological Answer:

  • Comparative Analysis : Replicate synthesis/purification steps from conflicting studies. Characterize batches via SCXRD, 2D NMR (COSY, HSQC), and high-resolution MS.
  • Hypothesis Testing : Differences may arise from residual solvents (e.g., DMF in NMR samples) or polymorphic forms. Use dynamic vapor sorption (DVS) to assess hygroscopicity .

Advanced Question: What strategies enhance solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Convert the carboxylic acid to a methyl ester or amide.
  • Formulation : Use co-solvents (e.g., 10% DMSO in saline) or liposomal encapsulation. Validate solubility via shake-flask method at 37°C .

Advanced Question: How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s binding to protease targets (e.g., SARS-CoV-2 Mpro) using AMBER or GROMACS. Parameterize force fields with QM/MM data from Gaussian09 .
  • Docking Studies : Use AutoDock Vina to screen enantiomer affinity. Validate with SPR or ITC binding assays .

Advanced Question: What analytical methods identify degradation products under accelerated storage conditions?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Analyze via LC-QTOF-MS with positive/negative ESI to detect:
    • Boc cleavage products (m/z [M+H-Boc+2H]⁺).
    • Methoxymethyl hydrolysis to hydroxymethyl derivatives .

Advanced Question: How to optimize catalytic asymmetric synthesis for industrial-scale applications?

Methodological Answer:

  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Co-salen) in THF at -20°C. Monitor enantiomeric excess (ee) via chiral HPLC.
  • Process Intensification : Use continuous-flow reactors with immobilized enzymes (e.g., CAL-B lipase) to enhance turnover and reduce waste .

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